molecular formula C21H16N4O3 B6119749 N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-nitrobenzamide

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-nitrobenzamide

Cat. No.: B6119749
M. Wt: 372.4 g/mol
InChI Key: CQDIXNJOJAJZCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-nitrobenzamide is a complex organic compound that belongs to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This particular compound is characterized by the presence of a benzimidazole ring fused to a benzene ring, with additional nitro and amide functional groups.

Preparation Methods

The synthesis of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-nitrobenzamide typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or acid derivative. The reaction conditions often include the use of formic acid, trimethyl orthoformate, or carbondisulphide in an alkaline alcoholic solution . Industrial production methods may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-nitrobenzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various aldehydes and amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-nitrobenzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s antimicrobial and anticancer properties make it a candidate for drug development and biological studies.

    Medicine: Its potential therapeutic effects are being explored in the treatment of various diseases, including infections and cancer.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to bind to various enzymes and receptors, inhibiting their activity. This inhibition can lead to the disruption of cellular processes, such as DNA replication and protein synthesis, ultimately resulting in cell death .

Comparison with Similar Compounds

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-nitrobenzamide can be compared with other benzimidazole derivatives, such as:

    Benzimidazole: The parent compound, known for its broad-spectrum antimicrobial activity.

    Thiabendazole: An anthelmintic agent used to treat parasitic worm infections.

    Albendazole: Another anthelmintic agent with a similar mechanism of action.

    Carbendazim: A fungicide used in agriculture .

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O3/c1-13-10-11-14(20-22-16-7-3-4-8-17(16)23-20)12-18(13)24-21(26)15-6-2-5-9-19(15)25(27)28/h2-12H,1H3,(H,22,23)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQDIXNJOJAJZCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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